

# A Comprehensive Technical Overview of Repaglinide Ethyl Ester

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Repaglinide ethyl ester

Cat. No.: B025568

[Get Quote](#)

This guide provides an in-depth analysis of **Repaglinide ethyl ester**, a key impurity and derivative of the anti-diabetic drug Repaglinide. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, and outlining a representative experimental workflow for its analysis.

## Physicochemical Properties

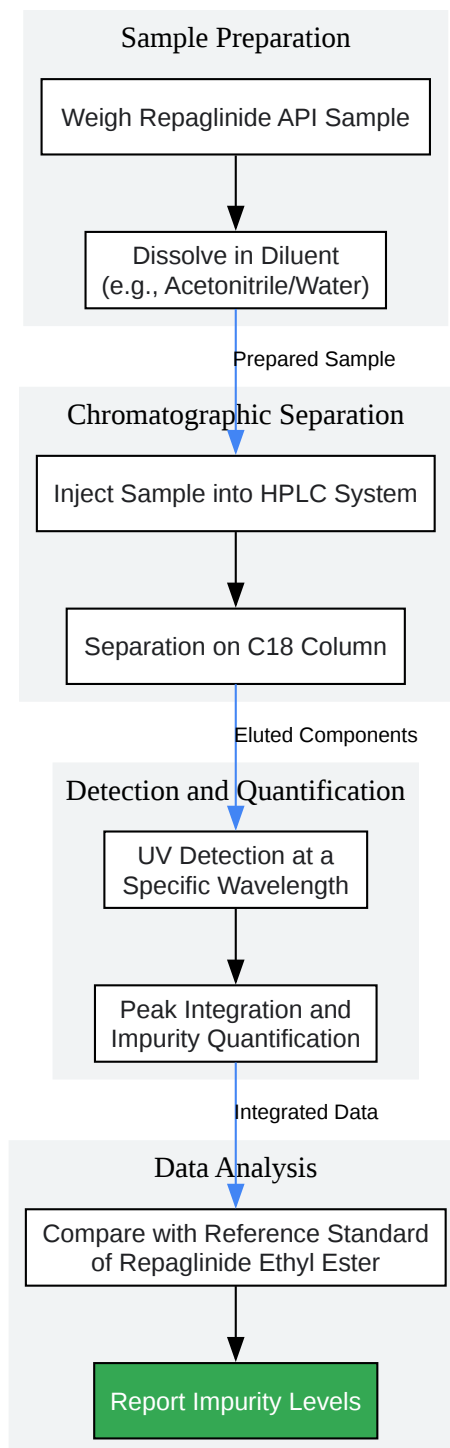
**Repaglinide ethyl ester** is a significant compound in the pharmaceutical landscape, primarily known as an impurity in the synthesis of Repaglinide.<sup>[1][2]</sup> Repaglinide itself is an oral hypoglycemic agent used to treat type 2 diabetes by stimulating insulin release from pancreatic  $\beta$ -cells.<sup>[1]</sup> The ethyl ester variant exists as two main stereoisomers, the (R) and (S) forms, each with a distinct CAS number.

A summary of the key quantitative data for **Repaglinide ethyl ester** is presented below.

Identifier	Value	Reference
Molecular Formula	C <sub>29</sub> H <sub>40</sub> N <sub>2</sub> O <sub>4</sub>	<sup>[1][3][4][5]</sup>
Molecular Weight	480.64 g/mol	<sup>[2][3][4][5][6]</sup>
(R)-Repaglinide Ethyl Ester CAS Number	147770-08-9	<sup>[3][4][5][7]</sup>
(S)-Repaglinide Ethyl Ester CAS Number	147770-06-7	<sup>[1][2][8]</sup>

## Analytical Workflow for Impurity Profiling

The following diagram illustrates a standard workflow for the identification and quantification of **Repaglinide ethyl ester** as an impurity in a sample of the active pharmaceutical ingredient (API), Repaglinide. This process is crucial for ensuring the purity and safety of the final drug product.



[Click to download full resolution via product page](#)

A typical HPLC-based workflow for the analysis of **Repaglinide ethyl ester** impurity.

# Experimental Protocol: HPLC Method for Impurity Analysis

The following is a representative High-Performance Liquid Chromatography (HPLC) method for the determination of **Repaglinide ethyl ester** in a Repaglinide drug substance. This protocol is provided as a general guideline and may require optimization for specific laboratory conditions and equipment.

## 1. Materials and Reagents:

- Repaglinide API sample
- **Repaglinide Ethyl Ester** reference standard
- Acetonitrile (HPLC grade)
- Purified water (HPLC grade)
- Formic acid (or other suitable buffer component)

## 2. Chromatographic Conditions:

- HPLC System: A gradient HPLC system with a UV detector.
- Column: C18, 4.6 mm x 250 mm, 5 µm particle size (or equivalent).
- Mobile Phase A: Buffer solution (e.g., 0.1% formic acid in water).
- Mobile Phase B: Acetonitrile.
- Gradient Program: A suitable gradient program to ensure the separation of Repaglinide from its impurities. For example:
  - 0-5 min: 30% B
  - 5-25 min: 30% to 70% B
  - 25-30 min: 70% to 30% B

- 30-35 min: 30% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 245 nm.
- Injection Volume: 10 µL.

### 3. Preparation of Solutions:

- Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
- Reference Standard Solution: Accurately weigh and dissolve the **Repaglinide Ethyl Ester** reference standard in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).
- Sample Solution: Accurately weigh and dissolve the Repaglinide API sample in the diluent to a suitable concentration (e.g., 10 mg/mL).

### 4. Procedure:

- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
- Inject the diluent as a blank to ensure the absence of interfering peaks.
- Inject the reference standard solution to determine the retention time and response of **Repaglinide ethyl ester**.
- Inject the sample solution.
- Identify the peak corresponding to **Repaglinide ethyl ester** in the sample chromatogram by comparing its retention time with that of the reference standard.
- Integrate the area of the **Repaglinide ethyl ester** peak in the sample chromatogram.

5. Calculation: Calculate the percentage of **Repaglinide ethyl ester** in the Repaglinide API sample using the following formula:

$$\% \text{ Impurity} = (\text{Area\_impurity} / \text{Area\_standard}) * (\text{Conc\_standard} / \text{Conc\_sample}) * 100$$

Where:

- Area\_impurity is the peak area of **Repaglinide ethyl ester** in the sample chromatogram.
- Area\_standard is the peak area of **Repaglinide ethyl ester** in the reference standard chromatogram.
- Conc\_standard is the concentration of the **Repaglinide Ethyl Ester** reference standard solution.
- Conc\_sample is the concentration of the Repaglinide API sample solution.

This technical guide provides a foundational understanding of **Repaglinide ethyl ester**, its key properties, and a standard analytical approach for its quantification. For further research and development, it is recommended to consult specific pharmacopeial monographs and conduct in-house method validation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. veeprho.com [veeprho.com]
- 2. (S)-Repaglinide Ethyl Ester (Repaglinide Impurity) [lgcstandards.com]
- 3. (R)-Repaglinide Ethyl Ester | 147770-08-9 [chemicalbook.com]
- 4. molcan.com [molcan.com]
- 5. Repaglinide R-Isomer Ethyl Ester - Opulent Pharma [opulentpharma.com]
- 6. GSRS [precision.fda.gov]
- 7. (R)-Repaglinide Ethyl Ester | C29H40N2O4 | CID 10838448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. anaxlab.com [anaxlab.com]
- To cite this document: BenchChem. [A Comprehensive Technical Overview of Repaglinide Ethyl Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025568#repaglinide-ethyl-ester-cas-number-and-molecular-weight]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)